molecular formula C11H11N3O B13311912 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one

1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one

Cat. No.: B13311912
M. Wt: 201.22 g/mol
InChI Key: DUWXCUIBOKTLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one is a chemical compound that features a triazole ring attached to a phenyl group, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one typically involves the reaction of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde with a suitable reagent to introduce the propanone group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, introducing different substituents[][3].

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanone
  • 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol
  • 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]butan-1-one

Uniqueness

1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one is unique due to its specific structural features, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1-[4-(1,2,4-triazol-1-yl)phenyl]propan-1-one

InChI

InChI=1S/C11H11N3O/c1-2-11(15)9-3-5-10(6-4-9)14-8-12-7-13-14/h3-8H,2H2,1H3

InChI Key

DUWXCUIBOKTLDK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)N2C=NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.